![molecular formula C17H14N2O2 B14637662 N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine CAS No. 53085-53-3](/img/structure/B14637662.png)
N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine is a complex organic compound featuring a unique structure that includes both phenyl and oxazole groups
Preparation Methods
The synthesis of N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-phenyl-1,2-oxazole-5-carbaldehyde with phenylhydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to promote the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene: This compound also contains oxazole groups and is used in similar applications, including as a fluorescent reagent.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Another compound with a similar structure, used in fragment-based ligand discovery.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound is used in medicinal chemistry for its potential therapeutic properties.
This compound stands out due to its unique combination of phenyl and oxazole groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53085-53-3 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[1-phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C17H14N2O2/c20-18-16(13-7-3-1-4-8-13)11-15-12-17(19-21-15)14-9-5-2-6-10-14/h1-10,12,20H,11H2 |
InChI Key |
AHRQGHOGSUKXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CC(=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


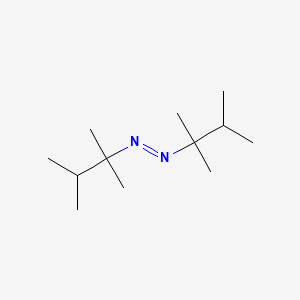

methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
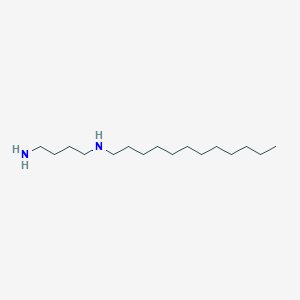
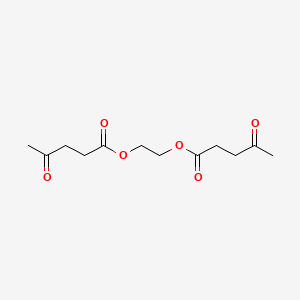
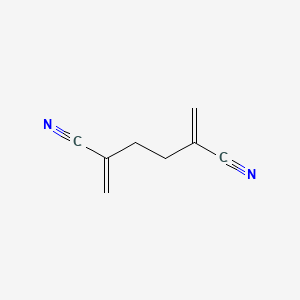
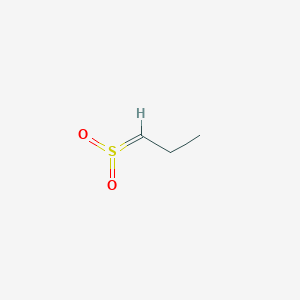
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
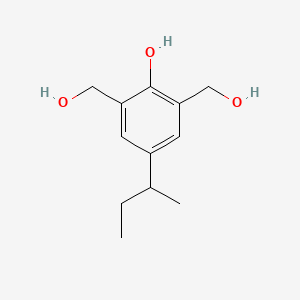
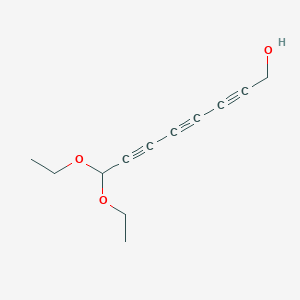
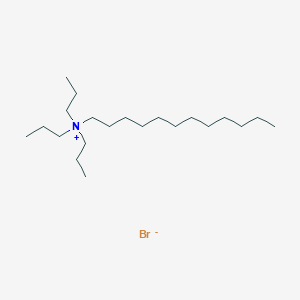
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
